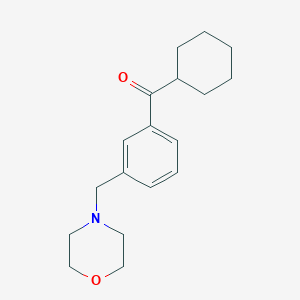

Cyclohexyl 3-(morpholinomethyl)phenyl ketone

Beschreibung

Eigenschaften

IUPAC Name |

cyclohexyl-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2/c20-18(16-6-2-1-3-7-16)17-8-4-5-15(13-17)14-19-9-11-21-12-10-19/h4-5,8,13,16H,1-3,6-7,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDGGXAHYQUCBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC(=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643116 | |

| Record name | Cyclohexyl{3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-42-2 | |

| Record name | Cyclohexyl[3-(4-morpholinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl{3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclohexyl 3-(morpholinomethyl)phenyl ketone can be synthesized through a multi-step process. One common method involves the Mannich reaction, where a ketone, formaldehyde, and morpholine are reacted to form the morpholinomethyl derivative. This intermediate is then subjected to further reactions to introduce the cyclohexyl and phenyl groups under controlled conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product efficiently .

Analyse Chemischer Reaktionen

Synthetic Routes and Precursor Reactions

The compound is synthesized via Friedel-Crafts acylation, a common method for aryl ketone preparation. Key steps include:

-

Diels-Alder Reaction : A [2+4] cycloaddition between 1,3-butadiene and acrylic acid forms 3-cyclohexene-1-carboxylic acid (99% yield under solvent-free conditions) .

-

Hydrogenation : Catalytic hydrogenation reduces the cyclohexene ring to cyclohexanecarboxylic acid (conversion >99%, selectivity >99%) .

-

Chlorination : Treatment with thionyl chloride (SOCl₂) or PCl₃ converts the carboxylic acid to cyclohexanecarbonyl chloride (99% selectivity at 1:1.5 molar ratio of acid to SOCl₂) .

-

Friedel-Crafts Acylation : Cyclohexanecarbonyl chloride reacts with benzene derivatives (e.g., 3-(morpholinomethyl)benzene) in the presence of AlCl₃ to yield the final ketone .

| Step | Reagent/Conditions | Conversion | Selectivity |

|---|---|---|---|

| Diels-Alder Reaction | Solvent-free, 80°C | >99% | >99% |

| Hydrogenation | H₂/Pd catalyst, 50 psi | >99% | >99% |

| Chlorination | SOCl₂ (1:1.5 molar ratio) | >99% | >99% |

| Friedel-Crafts Reaction | AlCl₃ (1:1.5 molar ratio) | >99% | >99% |

Functional Group Reactivity

The ketone and morpholinomethyl groups dominate reactivity:

-

Ketone Reduction : Catalytic hydrogenation (H₂/Pd) or NaBH₄ reduces the ketone to a secondary alcohol. For related cyclohexyl phenyl ketones, this yields cyclohexylbenzyl alcohols (80–95% yield) .

-

Nucleophilic Addition : Grignard reagents (e.g., CH₃MgBr) add to the carbonyl group, forming tertiary alcohols. Steric hindrance from the cyclohexyl group may slow reactivity .

-

Morpholinomethyl Group : The morpholine moiety can undergo alkylation or act as a base in acid-catalyzed reactions. For example, quaternization with methyl iodide forms a morpholinium salt .

Enzymatic Modifications

Transaminases (TAs) selectively aminate ketones to amines. While not directly studied for this compound, analogous 4-substituted cyclohexanones undergo diastereoselective amination with TAs (e.g., CvS-TA W60C), yielding trans-4-substituted cyclohexane-1-amines with >90% de .

| Substrate | Enzyme | Conversion | Diastereomeric Excess |

|---|---|---|---|

| 4-Methylcyclohexanone | CvS-TA W60C | 45% | 92% cis |

| 4-Phenylcyclohexanone | ArR-TA | <2% | >90% cis |

Stability and Side Reactions

-

Acid/Base Sensitivity : The morpholinomethyl group may hydrolyze under strong acidic conditions, releasing morpholine and forming a benzyl alcohol derivative.

-

Oxidation : The ketone is resistant to mild oxidants (e.g., KMnO₄) but could form carboxylic acids under harsh oxidative conditions (e.g., CrO₃/H₂SO₄) .

Wissenschaftliche Forschungsanwendungen

Applications

1. Photoinitiators in Polymer Chemistry

- Cyclohexyl 3-(morpholinomethyl)phenyl ketone serves as a photoinitiator in photopolymerization reactions. Photoinitiators are crucial in the curing processes of UV inks, coatings, and adhesives. They facilitate the conversion of liquid materials to solid forms upon exposure to UV light, allowing for applications in high-gloss furniture finishes and specialty printing .

2. Crosslinking Agents

- The compound is also employed as a crosslinking agent in the production of polyolefins. This application is particularly relevant in creating durable materials for various consumer products, including plastics used in automotive and construction industries .

3. Therapeutic Potential

- Recent studies have indicated that derivatives of cyclohexyl phenyl ketone may exhibit biological activity against certain pathogens. For instance, compounds structurally related to this compound have shown promise in targeting drug-resistant strains of bacteria and parasites . This opens avenues for research into its potential as an anti-infective agent.

Case Study 1: Photoinitiation Efficiency

A study evaluated the efficiency of this compound as a photoinitiator compared to traditional initiators. Results demonstrated that this compound achieved higher conversion rates in polymerization reactions under UV light exposure, suggesting its superiority in specific applications such as coatings for electronic devices .

Case Study 2: Antimicrobial Activity

In vitro testing revealed that derivatives of this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The mechanisms involved were further investigated through enzyme inhibition assays, highlighting its potential role in developing new antimicrobial therapies .

Comparative Data Table

| Application Area | Compound Role | Observed Benefits |

|---|---|---|

| Photoinitiators | Curing agent in UV polymerization | High conversion rates; effective solidification |

| Crosslinking agents | Enhances material durability | Improved mechanical properties |

| Antimicrobial agents | Potential therapeutic applications | Efficacy against drug-resistant pathogens |

Wirkmechanismus

The mechanism of action of Cyclohexyl 3-(morpholinomethyl)phenyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Cyclohexyl Phenyl Ketone (CAS: 712-50-5)

- Structure: Lacks the morpholinomethyl substituent, with a simpler cyclohexyl-phenyl-ketone backbone .

- Synthesis: Prepared via Friedel-Crafts acylation using MnO as a catalyst (56.4% yield) .

- Reactivity :

- Reduced enantioselectivity (83% ee) in asymmetric hydrosilylation compared to ethyl phenyl ketone (86% ee), attributed to steric hindrance from the cyclohexyl group .

- Slower reduction rates with sodium borohydride compared to cyclopentyl analogs, likely due to conformational strain in the six-membered ring .

- Applications : Intermediate in synthesizing α-hydroxycyclohexyl phenyl ketone (photoinitiator Irgacure 184) .

Cyclohexyl 3-(Thiomorpholinomethyl)Phenyl Ketone (CAS: 898788-14-2)

- Structure : Replaces the morpholine oxygen with sulfur, yielding a thiomorpholine group .

- Impact: Increased molecular weight (303.46 g/mol vs. 287.4 g/mol) and altered solubility due to sulfur’s lipophilicity. Potential differences in biological activity, as sulfur may enhance membrane permeability or alter receptor interactions.

2-Fluorophenyl Cyclohexyl Ketone (CAS: 106795-65-7)

- Structure : Fluorine substituent at the phenyl ring’s ortho position .

- Electronic Effects : Fluorine’s electronegativity withdraws electron density, reducing ketone electrophilicity and altering reaction kinetics.

- Applications : Useful in medicinal chemistry for tuning metabolic stability and binding affinity.

3'-(Piperazinomethyl) and 3'-(Methylpiperazinomethyl) Analogs

- Examples: Cyclohexyl 3-(4-methylpiperazinomethyl)phenyl ketone .

- Key Differences :

Comparative Data Table

Biologische Aktivität

Cyclohexyl 3-(morpholinomethyl)phenyl ketone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a cyclohexyl group, a morpholinomethyl moiety, and a phenyl ketone functional group. Its synthesis typically involves the reaction of cyclohexanone with 3-(morpholinomethyl)benzaldehyde in the presence of a base such as potassium carbonate and an ethanol solvent. The reaction is conducted under reflux conditions to ensure complete conversion of the reactants into the desired product.

Biological Activity

Research indicates that this compound exhibits significant biological activity through its interaction with various molecular targets, including enzymes and receptors. Its unique structural features allow it to modulate enzyme activity and influence cellular processes.

Mechanism of Action

- Enzyme Inhibition : The compound may act as an inhibitor of specific protein methyltransferases (PMTs), which play crucial roles in epigenetic regulation. Studies suggest that it can bind competitively to substrate-binding sites, thereby inhibiting enzymatic activity .

- Receptor Interaction : It has been shown to interact with various receptors, potentially leading to altered signaling pathways that affect cell proliferation and apoptosis.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone | CHNO | Contains pyrrolidinomethyl instead of morpholinomethyl |

| Cyclohexyl 4-(methylamino)methylphenyl ketone | CHNO | Features a methylamino substituent |

| Cyclohexyl 4-(dimethylamino)methylphenyl ketone | CHNO | Incorporates dimethylamino group |

The distinct morpholinomethyl group in this compound imparts unique chemical properties and biological activities compared to these similar compounds.

Case Studies and Research Findings

- Cytoprotective Activity : A study demonstrated that derivatives of cyclohexyl compounds could enhance mitochondrial bioenergetics, leading to increased cytoprotective effects in neuroblastoma cells. This was attributed to their ability to improve ATP production through oxidative phosphorylation .

- Inhibition Studies : Inhibitory effects on PMTs were observed in biochemical assays where this compound showed competitive inhibition profiles similar to known inhibitors like UNC0638, which is selective for G9a and GLP .

- Therapeutic Applications : The compound's ability to modulate cellular pathways suggests potential applications in treating cancers and other diseases where PMT activity is dysregulated.

Q & A

Q. What are the established synthetic methodologies for Cyclohexyl 3-(morpholinomethyl)phenyl ketone, and how can reaction parameters be optimized for higher yields?

The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized ketones. For analogous compounds, phase-transfer catalysis using tetrahalogenomethanes (e.g., CCl₄) and alkali hydroxides under optimized conditions yields α-hydroxylated derivatives. Key parameters include:

- Solvent choice : Inert solvents (e.g., toluene) minimize side reactions.

- Catalyst loading : Decaethylene glycol mono(4-nonylphenyl) ether enhances reaction efficiency.

- Temperature : 25–50°C balances reactivity and byproduct formation. Reproducibility requires strict stoichiometric control and moisture exclusion .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure and purity of this compound?

- ¹H NMR : Distinct signals include cyclohexyl protons (δ 1.2–2.0 ppm, multiplet) and morpholinomethyl N-CH₂ (δ 3.5–3.7 ppm, singlet).

- IR : Confirm the ketone (C=O stretch ~1700 cm⁻¹) and morpholine C-N bonds (~1250 cm⁻¹).

- HRMS : Molecular ion [M+H]⁺ should match C₁₈H₂₃NO₂ (calculated 293.1621). Purity is assessed via HPLC using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What kinetic insights can be derived from the reduction of this compound using agents like sodium borohydride, and how do substituents influence reaction rates?

Kinetic studies of analogous cyclohexyl phenyl ketones reveal pseudo-first-order dependence on both ketone and borohydride. The morpholinomethyl group introduces steric hindrance, reducing reaction rates compared to unsubstituted analogs. For example:

- Cyclohexyl phenyl ketone has a relative rate constant of 0.25 (vs. acetophenone) at 0°C .

- Activation parameters (ΔH‡, ΔS‡) are determined via Arrhenius plots at 0°, 25°, and 35°C to quantify substituent effects.

Q. What strategies resolve contradictions in reported reaction yields during the scale-up of this compound synthesis?

Yield discrepancies often stem from inefficient mixing or heat transfer in larger batches. Solutions include:

Q. What role does the morpholinomethyl group play in the biological activity of this compound, and how is this evaluated in vitro?

The morpholinomethyl moiety may enhance solubility or target enzyme active sites (e.g., kinases). Evaluation methods include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.